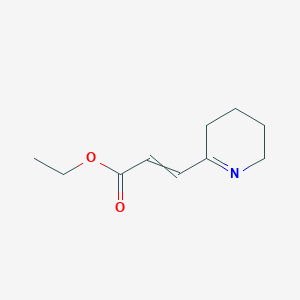
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate is a chemical compound that features a tetrahydropyridine ring system. Tetrahydropyridines are notable for their presence in both natural products and synthetic pharmaceutical agents . This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the tetrahydropyridine ring . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated derivatives .
Scientific Research Applications
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another tetrahydropyridine derivative with similar structural features.
1,2,3,6-Tetrahydropyridine: A structural isomer with distinct biological activities.
2,3,4,5-Tetrahydropyridine: Another isomer with unique properties.
Uniqueness
Ethyl 3-(3,4,5,6-tetrahydropyridin-2-yl)prop-2-enoate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydropyridine derivatives .
Properties
CAS No. |
653585-19-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
ethyl 3-(2,3,4,5-tetrahydropyridin-6-yl)prop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h6-7H,2-5,8H2,1H3 |
InChI Key |
DLIVJOLQBFCEIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=NCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



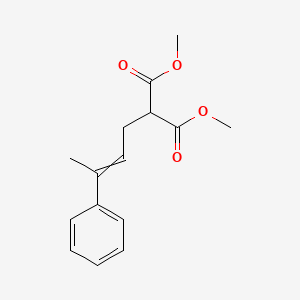
![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
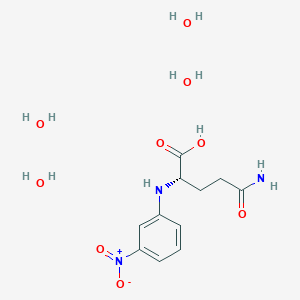
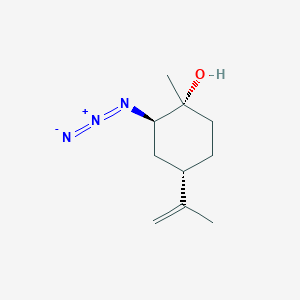

![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

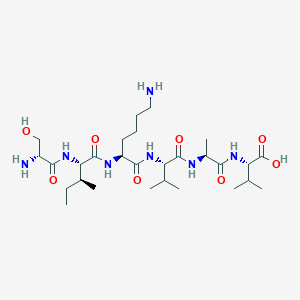
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
